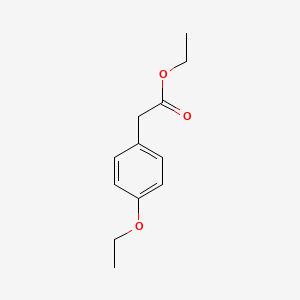

Ethyl 4-ethoxyphenylacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxyphenylacetate can be synthesized through the esterification of 4-ethoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 4-ethoxyphenylacetate undergoes hydrolysis under acidic or basic conditions to yield 4-ethoxyphenylacetic acid.

Mechanism and Conditions:

-

Basic Hydrolysis : Treatment with NaOH or KOH in aqueous ethanol cleaves the ester bond, producing the corresponding carboxylate salt, which is acidified to the free acid .

-

Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol/water yields 4-ethoxyphenylacetic acid directly .

Example Procedure (Basic Hydrolysis):

| Parameter | Value |

|---|---|

| Reagents | NaOH (2 eq), H₂O/EtOH (1:1) |

| Temperature | 80°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Esterification and Transesterification

The ethoxy group enhances electron density, facilitating nucleophilic acyl substitutions.

Key Reactions:

-

Transesterification : Reacting with methanol or benzyl alcohol in the presence of H₂SO₄ (25 mol%) yields methyl or benzyl 4-ethoxyphenylacetate .

-

Grignard Reagent Reactions : this compound reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols .

Example Table (Transesterification):

| Alcohol | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 16 | 89 |

| Benzyl alcohol | H₂SO₄ | 18 | 78 |

Claisen Condensation

This compound participates in Claisen self-condensation under basic conditions to form β-keto esters.

Mechanism:

-

Deprotonation at the α-carbon generates an enolate.

-

Nucleophilic attack on a second ester molecule forms a β-keto ester .

Reaction Conditions:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOEt | Ethanol | Reflux | 75–82 |

| LDA (Lithium DIisopropylamide) | THF | −78°C | 68 |

Michael Addition Reactions

The ester acts as a Michael acceptor in conjugate additions.

Example:

this compound reacts with methyl methacrylate in the presence of NaOEt to form 2-methyl-4-(4-ethoxyphenyl)pentanedioate .

Key Data:

Catalytic Carbonylation

Palladium-catalyzed carbonylation introduces carbonyl groups into the structure.

Reaction Setup:

| Catalyst | Ligand | CO Pressure | Yield (%) |

|---|---|---|---|

| Pd(TFA)₂ | DPPF | 20 bar | 98 |

| Pd(OAc)₂ | DCPE | 1 bar | 22 |

Oxidation and Reduction

-

Oxidation : Using KMnO₄ or CrO₃ converts the ester to 4-ethoxyphenylglyoxylic acid .

-

Reduction : LiAlH₄ reduces the ester to 4-ethoxyphenylethanol .

Oxidation Example:

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O/Acetone | 5 | 65 |

Friedel-Crafts Alkylation

The ethoxy group activates the phenyl ring for electrophilic substitution.

Example:

Reaction with acetyl chloride/AlCl₃ yields 4-ethoxy-3-acetylphenylacetate .

Conditions:

| Electrophile | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | 25°C | 58 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Anticancer Properties

EEPA has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures can modulate immune responses, thereby enhancing the effectiveness of cancer treatments. For instance, derivatives of phenylacetate have shown promise in reactivating immune responses against tumors, suggesting that EEPA may also possess similar properties when modified appropriately .

1.2. Soft Drugs in Anesthesia

The design of soft drugs, which are rapidly metabolized in the body, has been a significant focus in anesthetic research. While EEPA itself may not be directly classified as a soft drug, its structural analogs have demonstrated favorable pharmacokinetic properties. For example, fluorinated derivatives of phenylacetate have been shown to enhance lipid solubility and improve drug transport across the blood-brain barrier, leading to quicker recovery times in anesthetic applications . This insight suggests that modifications to EEPA could yield similar benefits.

Chemical Synthesis and Characterization

2.1. Synthesis Techniques

EEPA can be synthesized through various methods involving the reaction of ethyl acetate with 4-ethoxyphenol under acidic conditions. The synthetic pathway typically includes esterification processes that yield high purity and yield rates . Understanding these synthesis routes is crucial for scaling up production for industrial or research purposes.

2.2. Spectroscopic Analysis

Characterization of EEPA often involves techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods confirm the compound's structure and purity, essential for its application in research and industry . For instance, NMR spectra provide detailed insights into the molecular environment of hydrogen atoms in EEPA, which is critical for understanding its reactivity and interaction with biological systems.

Material Science Applications

3.1. Polymer Chemistry

EEPA has potential applications in polymer chemistry as a plasticizer or an additive due to its ester functional group. The incorporation of such compounds can enhance the flexibility and durability of polymers, making them suitable for various industrial applications .

3.2. Coatings and Adhesives

The properties of EEPA suggest its use in formulating coatings and adhesives that require specific performance characteristics such as adhesion strength and thermal stability. The ability to modify its chemical structure allows for tailoring these properties to meet specific industry standards.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ethyl 4-ethoxyphenylacetate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that modify its structure and properties . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-ethoxyphenylacetate can be compared with other similar compounds such as:

Ethyl 4-methoxyphenylacetate: Similar in structure but with a methoxy group instead of an ethoxy group.

Ethyl 2-phenylacetate: Lacks the ethoxy group on the phenyl ring.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications .

Biologische Aktivität

Ethyl 4-ethoxyphenylacetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to summarize key results.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 4-ethoxyphenylacetic acid with ethanol. Its molecular formula is , and it possesses a phenyl ring that contributes to its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. It has shown effectiveness against a range of bacterial strains, indicating its potential use as a therapeutic agent in treating infections. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Antiviral Activity

Research has also highlighted the antiviral properties of this compound. It has been shown to inhibit viral replication in vitro, suggesting that it could be developed into a treatment for viral infections. The precise mechanism of action involves interference with viral entry or replication processes within host cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may bind to various enzymes or receptors, altering their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of pathogen growth.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it selectively induced apoptosis in tumor cells while sparing healthy cells. The compound was tested on various cancer cell lines, showing significant reduction in cell viability at concentrations as low as .

| Cell Line | EC50 (µM) | Apoptosis Induction |

|---|---|---|

| Jurkat (T-cell) | 0.5 | Yes |

| HeLa (Cervical) | 1.2 | Yes |

| MCF7 (Breast) | 2.5 | Yes |

This selectivity suggests a promising therapeutic index for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings underscore its potential utility in developing new antimicrobial agents.

Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : Investigations into its efficacy against multidrug-resistant bacteria have shown promising results, warranting further exploration.

- Antiviral Research : Studies have demonstrated its ability to inhibit viral replication, particularly in models of RNA viruses.

- Mechanistic Insights : Research into the compound's mechanism has revealed its interaction with apoptotic pathways, particularly through the activation of pro-apoptotic proteins like BAX.

Eigenschaften

IUPAC Name |

ethyl 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWVNVPYBUGYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193775 | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40784-88-1 | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040784881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.